molecular formula C36H75P B1619769 Tridodecylphosphine CAS No. 6411-24-1

Tridodecylphosphine

Cat. No. B1619769
CAS RN: 6411-24-1
M. Wt: 539 g/mol
InChI Key: GRAKJTASWCEOQI-UHFFFAOYSA-N
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Description

Tridodecylphosphine is a phosphine compound that has been widely used in various scientific research applications. It is commonly used as a ligand in organometallic chemistry and catalysis. Tridodecylphosphine has also been used as a reducing agent in the synthesis of nanoparticles and as a stabilizer for metal nanoparticles.

Scientific Research Applications

Catalytic Applications in Synthetic Chemistry

  • Ring-Opening Reactions : Tributylphosphine, a related compound, has been shown to be effective in promoting ring-opening reactions of aziridines, with tributylphosphine initiating the reaction through nucleophilic attack (Hou, Fan, & Dai, 2002).

  • ogenic centers in a single step (Wang, Ng, & Krische, 2003).

Material Science and Electronic Devices

  • Organophosphorus Derivatives in Electronics : A review of organophosphorus compounds, including triaryl phosphines (a category to which tridodecylphosphine belongs), highlights their utility in electronic devices like organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPV cells), dye-sensitized solar cells (DSSCs), organic field-effect transistors (OFETs), and electrochromic cells (Joly, Bouit, & Hissler, 2016).

Plant Growth and Agricultural Applications

  • Growth-Inhibiting Action in Plants : Tris(1-aziridinyl)-phosphine oxide, a compound related to tridodecylphosphine, has been found to inhibit the growth of seedling grasses, indicating potential applications in agriculture or biocontrol (Holmsen & Leasure, 1966).

properties

IUPAC Name

tridodecylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H75P/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAKJTASWCEOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCP(CCCCCCCCCCCC)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H75P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064338
Record name Phosphine, tridodecyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tridodecylphosphine

CAS RN

6411-24-1
Record name Tridodecylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6411-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phosphine, tridodecyl-
Source ChemIDplus
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Record name Phosphine, tridodecyl-
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Record name Phosphine, tridodecyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridodecylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tridodecylphosphine
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Tridodecylphosphine
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Tridodecylphosphine
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Tridodecylphosphine
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Tridodecylphosphine
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Tridodecylphosphine

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